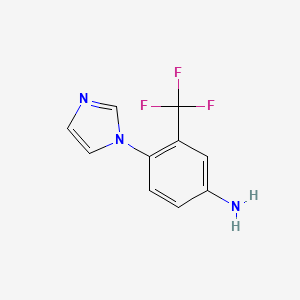

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride

描述

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride is a chemical compound that features an imidazole ring and a trifluoromethyl group attached to an aniline moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling with Aniline: The final step involves coupling the imidazole and trifluoromethyl groups with an aniline derivative under suitable conditions, often using a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

化学反应分析

Types of Reactions

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride is as an intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The compound plays a crucial role in the formation of Nilotinib by facilitating specific chemical reactions that yield the final pharmaceutical product. The synthesis involves several steps, including coupling reactions and functional group modifications that utilize this compound as a key building block .

Mechanism of Action

Nilotinib works by inhibiting the BCR-ABL fusion protein, which is responsible for the proliferation of cancer cells in CML. The incorporation of this compound enhances the efficacy and specificity of Nilotinib against resistant strains of leukemia, making it a vital component in modern oncology .

Organic Electronics

OLED Applications

In the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), this compound serves as a precursor for synthesizing iridium complexes. These complexes are utilized as phosphorescent emitters due to their ability to enhance light emission efficiency. The trifluoromethyl group contributes to increased electron-withdrawing properties, which significantly alters the electronic characteristics of the resultant compounds, enabling improved performance in OLED devices .

Photoluminescent Properties

The compound's ability to form stable complexes with iridium allows for the development of blue phosphorescent emitters. This is crucial for achieving high color purity and efficiency in OLED displays, which are widely used in modern electronic devices .

Case Study 1: Synthesis of Nilotinib

A detailed study on the synthesis process highlights the importance of this compound as an intermediate. The process involves:

- Step 1: Coupling 3-bromo-5-trifluoromethylbenzoic acid with 4-methyl-1H-imidazole.

- Step 2: Hydrazinolysis and diazotization reactions lead to the formation of Nilotinib derivatives.

This multi-step synthesis showcases how variations in reaction conditions can optimize yield and purity .

| Step | Reaction Type | Key Reactants | Outcome |

|---|---|---|---|

| 1 | Coupling | 3-Bromo-5-trifluoromethylbenzoic acid + 4-Methyl-1H-imidazole | Intermediate formation |

| 2 | Hydrazinolysis | Intermediate + Hydrazine | Nilotinib precursor |

| 3 | Diazotization | Precursor + Nitrous acid | Final product: Nilotinib |

Case Study 2: OLED Development

In research conducted on OLED technology, compounds derived from this compound exhibited enhanced quantum efficiency. The study focused on:

- Synthesis of Iridium Complexes: Utilizing the compound to create various iridium-based emitters.

- Performance Testing: Evaluating light output and efficiency compared to traditional materials.

Results indicated that devices using these novel emitters achieved higher brightness levels and longer operational lifetimes than those using conventional phosphorescent materials .

作用机制

The mechanism of action of 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

相似化合物的比较

Similar Compounds

4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the trifluoromethyl group.

4-(1H-Imidazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline moiety.

1-(4-Hydroxyphenyl)imidazole: Features a hydroxyl group instead of a trifluoromethyl group.

Uniqueness

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both the imidazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.

生物活性

4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride, also known as 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C11H10F3N3

- Molecular Weight : 241.21 g/mol

- CAS Number : 641571-11-1

- IUPAC Name : 3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline

Biological Activity Overview

The compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including the target compound, demonstrate significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections.

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 3e | 0.070 | Staphylococcus aureus |

| 3f | 18.7 | Mycobacterium tuberculosis |

| 3f | 35.8 | Mycobacterium smegmatis |

These findings indicate that the compound has a broad spectrum of activity comparable to standard antibiotics like ampicillin and isoniazid .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, it has shown promising results in the THP-1 human monocytic leukemia cell line with an IC50 ranging from 1.4 to >10 µM .

| Cell Line | IC50 (μM) |

|---|---|

| THP-1 | 1.4 - >10 |

| K562 (CML) | 3 - 6 |

| MCF-7 (Breast Carcinoma) | 3 - 6 |

The mechanism of action appears to involve the inhibition of DNA replication and modulation of apoptosis pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Kinase Inhibition : The compound acts as a small-molecule tyrosine kinase inhibitor, which is crucial in the treatment of cancers such as chronic myelogenous leukemia (CML). Nilotinib, a related compound, showcases similar mechanisms and therapeutic applications .

- Antiproliferative Effects : The compound induces cell cycle arrest and apoptosis in cancer cells by disrupting tubulin polymerization, leading to increased accumulation of cells in the G2/M phase .

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated several imidazole-based compounds against resistant bacterial strains and found that certain derivatives exhibited potent activity with low MIC values, supporting their potential use as novel antibiotics .

- Anticancer Research : In vitro studies demonstrated that compounds similar to this compound effectively inhibited proliferation in various cancer models, indicating their potential as anticancer agents .

属性

IUPAC Name |

4-imidazol-1-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)8-5-7(14)1-2-9(8)16-4-3-15-6-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIZPWJBUGGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221754 | |

| Record name | 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351324-53-3 | |

| Record name | 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351324-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-1-yl)-3-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。